molecular formula C13H19ClINO B1394801 4-[2-(4-Iodophenoxy)ethyl]piperidine hydrochloride CAS No. 1112052-95-5

4-[2-(4-Iodophenoxy)ethyl]piperidine hydrochloride

Cat. No.: B1394801
CAS No.: 1112052-95-5
M. Wt: 367.65 g/mol
InChI Key: GOQVWOGACBXJJX-UHFFFAOYSA-N
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Description

4-[2-(4-Iodophenoxy)ethyl]piperidine hydrochloride is a piperidine derivative characterized by a 4-iodophenoxyethyl substituent attached to the piperidine ring, with a hydrochloride salt. The iodine atom in the para position of the phenoxy group may enhance lipophilicity and influence receptor binding compared to other halogenated analogs .

Properties

IUPAC Name

4-[2-(4-iodophenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18INO.ClH/c14-12-1-3-13(4-2-12)16-10-7-11-5-8-15-9-6-11;/h1-4,11,15H,5-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOQVWOGACBXJJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCOC2=CC=C(C=C2)I.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[2-(4-Iodophenoxy)ethyl]piperidine hydrochloride typically involves the reaction of 4-iodophenol with 2-chloroethylpiperidine under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The resulting product is then purified and converted to its hydrochloride salt form .

Chemical Reactions Analysis

4-[2-(4-Iodophenoxy)ethyl]piperidine hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

4-[2-(4-Iodophenoxy)ethyl]piperidine hydrochloride is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used as a reference standard in pharmaceutical testing to ensure the accuracy and reliability of analytical results. Additionally, it is employed in the synthesis of other chemical compounds and in the study of various biochemical pathways .

Mechanism of Action

The mechanism of action of 4-[2-(4-Iodophenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Iodine vs. Electron-Withdrawing Groups: The trifluoromethyl group in increases electronegativity, which may improve binding to targets like serotonin or dopamine receptors.

Biological Activity :

  • Antimicrobial analogs (e.g., ) show activity against Gram-positive bacteria and fungi, though the target compound’s efficacy remains unstudied.
  • Piperidine derivatives with halogenated aryl groups often exhibit CNS activity due to structural similarity to neurotransmitters .

Safety and Toxicity: Acute toxicity is noted for 4-(Diphenylmethoxy)piperidine Hydrochloride (e.g., harmful upon inhalation or ingestion) .

Regulatory and Environmental Considerations

  • Regulatory Status : Piperidine derivatives are regulated under frameworks like the U.S. EPA’s High Production Volume (HPV) program and the EU’s REACH. Specific analogs (e.g., ) are listed in chemical inventories but lack full environmental impact assessments .
  • Environmental Impact: Limited ecotoxicological data exist for these compounds. The iodinated variant may persist in ecosystems due to iodine’s low reactivity .

Biological Activity

4-[2-(4-Iodophenoxy)ethyl]piperidine hydrochloride is a compound of significant interest in medicinal chemistry and pharmacological research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, drawing from diverse research findings and case studies.

Chemical Structure and Properties

The compound has a piperidine core, which is a common structural feature in many pharmaceuticals. The presence of a 4-iodophenoxy group enhances its potential interactions with biological targets. Its molecular formula is C14H18ClINC_{14}H_{18}ClIN, with a molecular weight of approximately 381.68 g/mol.

Property Value
Molecular FormulaC14H18ClINC_{14}H_{18}ClIN
Molecular Weight381.68 g/mol
Functional GroupsPiperidine, Iodophenyl

The biological activity of this compound primarily involves its interaction with neurotransmitter systems. The piperidine moiety can modulate the activity of various receptors, particularly those associated with dopaminergic and serotonergic pathways. This modulation is crucial for its potential applications in treating neurological disorders.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antidepressant Effects : Preliminary studies suggest that this compound may have antidepressant properties, possibly through serotonin receptor modulation.
  • Neuroprotective Effects : The compound has been investigated for its neuroprotective capabilities, particularly in models of neurodegenerative diseases.
  • Analgesic Properties : Some studies have indicated potential analgesic effects, making it a candidate for pain management therapies.

Case Studies and Research Findings

  • Neuroscience Applications : In a study examining the compound's role in neuroimaging, it was found to effectively assess the integrity of the dopaminergic neurotransmitter system, suggesting its utility in diagnosing conditions like Parkinson's disease.
  • Pharmacological Profiling : A series of pharmacological tests highlighted the compound's ability to inhibit dopamine reuptake, paralleling the action of established antidepressants. The IC50 values for receptor binding were found to be comparable to those of known therapeutic agents .
  • Structure-Activity Relationship (SAR) : Research on structurally related compounds has provided insights into how variations in substitution patterns affect biological activity. For instance, modifications to the piperidine ring significantly altered receptor affinity and efficacy .

Comparative Analysis with Related Compounds

The following table summarizes key structural features and biological activities compared to similar compounds:

Compound Name Structural Features Biological Activity
4-[2-(4-Iodophenoxy)ethyl]piperidinePiperidine core with 4-iodophenylAntidepressant, neuroprotective
3-[2-(4-Iodophenoxy)ethyl]piperidineSimilar core but different substitutionAntidepressant effects noted
N-(4-Iodobenzyl)-N-(2-piperidinyl)acetamideAcetamide group additionPotential analgesic properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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